Thienylbutyl isothiocyanate

Description

Overview of Isothiocyanates in Chemical Biology Research

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. numberanalytics.com Primarily found in cruciferous vegetables such as broccoli, cabbage, and watercress, they are formed from the enzymatic hydrolysis of precursor molecules called glucosinolates. nih.govfoodandnutritionjournal.org In the field of chemical biology, isothiocyanates have garnered significant attention for their diverse biological activities. These compounds are highly reactive electrophiles, a property that allows them to interact with various cellular nucleophiles, including proteins and peptides like glutathione (B108866). nih.gov This reactivity is central to their mechanisms of action.

Research has extensively documented the role of isothiocyanates in modulating key cellular processes. One of the most studied effects is their ability to induce phase II detoxification enzymes, which play a crucial role in protecting cells from the damaging effects of carcinogens and reactive oxygen species. oregonstate.edunih.gov Furthermore, ITCs have been shown to possess anti-inflammatory, antimicrobial, and neuroprotective properties. foodandnutritionjournal.orgmdpi.com Their ability to influence signaling pathways involved in apoptosis (programmed cell death) and cell cycle regulation has made them a subject of intense investigation in cancer research. numberanalytics.comnih.gov The broad spectrum of biological activities exhibited by isothiocyanates underscores their importance as lead compounds in the development of new therapeutic agents.

Thienylbutyl Isothiocyanate as a Specific Research Focus Compound

Within the large family of isothiocyanates, this compound has emerged as a compound of specific research interest. biosynth.com As an analog of other well-studied isothiocyanates, it is investigated for its potential biological activities, particularly its antiproliferative effects. abcam.comlktlabs.com The defining structural feature of this compound is the presence of a thiophene (B33073) ring attached to a butyl isothiocyanate chain. This structural element distinguishes it from many of the more common dietary isothiocyanates and is a key factor in its specific biological profile.

The research focus on this compound and its analogs, such as thienyldecyl isothiocyanate, often centers on their potential to modulate the activity of xenobiotic-metabolizing enzymes. caymanchem.comglpbio.com These enzymes are critical for the detoxification and elimination of foreign compounds from the body. Like other isothiocyanates, this compound is presumed to exert its effects through mechanisms that may include the inhibition of cytochrome P450 enzymes and the induction of phase II detoxifying enzymes. caymanchem.com Its use in research is strictly for laboratory and investigational purposes. biosynth.comabcam.comcaymanchem.com

Historical Context of Isothiocyanate Research Relevant to this compound

The scientific journey of isothiocyanates began in the 19th century with their identification as the compounds responsible for the characteristic pungent flavor of mustard and horseradish. numberanalytics.com However, it was not until the latter half of the 20th century that their potential health benefits began to be systematically explored. A pivotal moment in isothiocyanate research came in the 1970s with reports on the cancer-preventive properties of phenethyl isothiocyanate (PEITC). nih.gov This discovery, followed by the work of Talalay and colleagues in 1992, who demonstrated that sulforaphane (B1684495) from broccoli could induce carcinogen detoxication enzymes, solidified the position of isothiocyanates as significant chemopreventive agents. nih.gov

This foundational research laid the groundwork for the investigation of a wide array of synthetic and naturally occurring isothiocyanate analogs, including this compound. The understanding that the biological activity of isothiocyanates is largely governed by the electrophilic nature of the -N=C=S functional group provided a mechanistic basis for these studies. nih.gov The synthesis of various isothiocyanate derivatives, including those with different alkyl and aryl side chains, has been a continuous effort to explore structure-activity relationships and identify compounds with enhanced or more specific biological effects. nih.gov The study of this compound is a direct extension of this historical pursuit, aiming to understand how the unique thiophene moiety influences its biological activity compared to its more extensively studied counterparts.

Structure

3D Structure

Properties

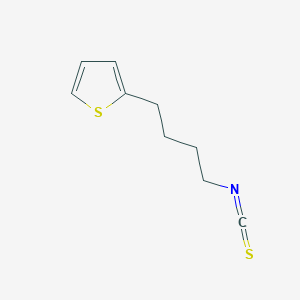

Molecular Formula |

C9H11NS2 |

|---|---|

Molecular Weight |

197.3 g/mol |

IUPAC Name |

2-(4-isothiocyanatobutyl)thiophene |

InChI |

InChI=1S/C9H11NS2/c11-8-10-6-2-1-4-9-5-3-7-12-9/h3,5,7H,1-2,4,6H2 |

InChI Key |

IMUIYFULAHNWKQ-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)CCCCN=C=S |

Canonical SMILES |

C1=CSC(=C1)CCCCN=C=S |

Origin of Product |

United States |

Mechanistic Investigations of Biological Activities of Thienylbutyl Isothiocyanate and Isothiocyanates in Vitro and Preclinical Models

Modulatory Effects on Biotransformation Pathways

Isothiocyanates are recognized for their significant impact on biotransformation pathways, which are critical for detoxifying xenobiotics, including carcinogens. This modulation involves a coordinated regulation of Phase I and Phase II metabolic enzymes.

Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, are responsible for the initial modification of foreign compounds, which can sometimes lead to their activation into more potent carcinogens. nih.gov Several isothiocyanates have been shown to selectively inhibit the activity of specific CYP enzymes involved in carcinogen activation. nih.govnih.gov

Research on PEITC, for example, has demonstrated its ability to modulate CYP composition and activity in both rat and human liver tissue models. nih.govnih.gov In preclinical studies, a single administration of PEITC to rats led to a significant decrease in the activity of N-nitrosodimethylamine demethylase (NDMAd), an enzyme primarily associated with CYP2E1 activity. nih.gov In human liver slices, PEITC was found to suppress the activity of enzymes involved in the metabolism of procarcinogens like heterocyclic amines and polycyclic aromatic hydrocarbons, which is largely attributed to the inhibition of CYP1A2. nih.gov This inhibitory action on Phase I enzymes is considered a key mechanism by which ITCs can prevent the initiation of chemical carcinogenesis.

Table 1: Effect of Phenethyl Isothiocyanate (PEITC) on Select Cytochrome P450 Activities in Rat Liver Microsomes

| Enzyme Activity | Time After Treatment | % Decrease from Control |

|---|---|---|

| N-nitrosodimethylamine demethylase (NDMAd) | 2 hours | 80% |

| Ethoxyresorufin O-dealkylase (EROD) | 2-12 hours | Decreased |

| Erythromycin N-demethylase | 2-12 hours | Decreased |

Data derived from studies on F344 rats treated with a single dose of PEITC. nih.gov

In contrast to their often inhibitory effect on Phase I enzymes, ITCs are potent inducers of Phase II detoxification enzymes. researchgate.netnih.gov These enzymes catalyze conjugation reactions, converting reactive intermediates and carcinogens into more water-soluble and readily excretable forms. upol.czclinpgx.org Key Phase II enzymes induced by ITCs include Glutathione (B108866) S-Transferases (GSTs), UDP-Glucuronosyl Transferases (UGTs), and NAD(P)H:quinone oxidoreductase-1 (NQO1). researchgate.netnih.govnih.govwikipedia.org

Studies have shown that treatment with PEITC can lead to a substantial increase in the activities of NQO1 and GSTs in the liver. nih.gov Similarly, sulforaphane (B1684495) and other ITCs have been observed to increase the activity of quinone reductase and GSTs in rat liver slice models. nih.gov This induction enhances the cellular capacity to neutralize and eliminate harmful electrophiles and oxidants, forming a crucial part of the cytoprotective response elicited by these compounds. nih.govmdpi.com

Table 2: Induction of Phase II Enzymes in Rat Liver by Phenethyl Isothiocyanate (PEITC)

| Enzyme | Maximum Fold Increase in Activity |

|---|---|

| NAD(P)H:quinone oxidoreductase (NQO1) | 5-fold |

| Glutathione S-Transferase (GST) | 1.5-fold |

Data reflects maximal induction observed following treatment with PEITC. nih.gov

The induction of Phase II enzymes by isothiocyanates is predominantly regulated by the Keap1-Nrf2 signaling pathway. frontiersin.orgmdpi.comresearchgate.net Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is bound in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation. mdpi.comnih.gov

Isothiocyanates are electrophiles due to the chemical reactivity of their central carbon atom in the –N=C=S group. nih.gov This allows them to react with nucleophilic thiol groups on specific cysteine residues of Keap1. nih.gov This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. nih.gov Consequently, Nrf2 is stabilized, accumulates in the cell, and translocates to the nucleus. mdpi.com

Once in the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) or Electrophile Responsive Element (EpRE). nih.govnih.gov The ARE/EpRE is a cis-acting element located in the promoter region of genes encoding numerous Phase II and other cytoprotective proteins. nih.govkoreascience.kr The binding of Nrf2 to this element initiates the transcription of these target genes, leading to a coordinated upregulation of enzymes like NQO1, GSTs, and UGTs, thereby bolstering the cell's defense mechanisms against oxidative and electrophilic stress. nih.govjohnshopkins.edu

Cellular Growth and Death Regulation Mechanisms

Beyond their effects on detoxification pathways, isothiocyanates influence fundamental cellular processes, including cell cycle progression, which is critical for controlling cell proliferation.

Disruptions in the normal regulation of the cell cycle are a hallmark of cancer. nih.gov Numerous studies have demonstrated that various ITCs can inhibit the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase. mdpi.comnih.gov

For instance, PEITC and its N-acetylcysteine conjugate were found to suppress the proliferation of human prostate cancer cells (LNCaP) by arresting them at the G2/M phase of the cell cycle. nih.gov This arrest was correlated with a significant downregulation in the protein expression of key cell cycle regulators, specifically Cyclin-dependent kinase 1 (Cdk1) and cyclin B1, which are essential for the G2 to M transition. nih.gov Similar effects leading to G2/M arrest have been observed in bladder cancer cell lines treated with allyl-isothiocyanate (AITC) and butyl-isothiocyanate (BITC). mdpi.com This ability to halt cell division highlights a crucial mechanism through which ITCs may exert their anti-cancer effects.

Table 3: Effects of Isothiocyanates on Cell Cycle Progression in Cancer Cell Lines

| Isothiocyanate | Cell Line | Observed Effect | Associated Molecular Changes |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | LNCaP (Prostate) | G2/M Arrest | Downregulation of Cdk1 and cyclin B1 |

| Allyl isothiocyanate (AITC) | T24, RT112 (Bladder) | G2/M Arrest | Alterations in CDK-cyclin axis |

| Butyl isothiocyanate (BITC) | RT112 (Bladder) | G2/M Arrest | Not specified |

Data compiled from in vitro studies on human cancer cell lines. mdpi.comnih.gov

Induction of Apoptosis Pathways

Isothiocyanates have been shown to induce apoptosis, or programmed cell death, in various cancer cells through multiple pathways. This process is crucial for eliminating transformed or malignant cells. nih.gov

One of the primary mechanisms involves the activation of caspases, a family of proteases that execute the apoptotic process. Studies on allyl isothiocyanate (AITC) in human glioblastoma cells demonstrated a significant increase in the levels of cleaved caspase-3, -8, and -9, indicating the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. semanticscholar.orgnih.gov Similarly, benzyl (B1604629) isothiocyanate (BITC) has been observed to induce apoptosis through the mitochondrial death pathway, which involves the activation of caspase-9 and caspase-3. mdpi.com

The process often begins with the disruption of the mitochondrial membrane potential. nih.gov Phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis in cervical cancer cells by generating reactive oxygen species (ROS), which leads to nuclear condensation and fragmentation, hallmark features of apoptosis. frontiersin.org The induction of apoptosis by ITCs can also be linked to the modulation of Bcl-2 family proteins. For instance, AITC treatment in bladder cancer cells resulted in an increased expression of the pro-apoptotic protein BAX and a decreased expression of the anti-apoptotic protein BCL2 in the RT4 cell line. nih.gov

Furthermore, some ITCs can directly target key cellular machinery. The apoptosis-inducing activity of certain ITCs has been linked to their ability to poison DNA topoisomerase IIα, an enzyme critical for DNA replication and organization in tumor cells. nih.gov

Table 1: Effects of Various Isothiocyanates on Apoptosis Pathways

Autophagy Induction Mechanisms

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. Isothiocyanates like sulforaphane (SFN) and phenethyl isothiocyanate (PEITC) have been found to induce autophagy in both primary and cancer cells. nih.govnih.gov

The primary mechanism for this induction involves the modulation of the AMPK-mTORC1-S6K1 signaling pathway. nih.govnih.gov AMPK (AMP-activated protein kinase) acts as a cellular energy sensor. Under cellular stress, which can be initiated by ITCs, AMPK is activated. Activated AMPK then suppresses the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway, which is a negative regulator of autophagy. nih.gov This suppression of mTORC1 leads to the activation of autophagy. nih.gov The activation of AMPK and subsequent inhibition of mTORC1 also results in a block of protein synthesis, which can contribute to the cytostatic effects of these compounds. nih.govnih.gov

Inhibition of Cell Proliferation

A significant anticarcinogenic mechanism of isothiocyanates is the inhibition of cancer cell proliferation. nih.govfrontiersin.org This effect has been observed across various cancer cell types and with different ITCs. For example, allyl-ITC (AITC), benzyl-ITC (BITC), and phenethyl-ITC (PEITC) have been shown to rapidly inhibit the growth of cancer cells, including those that are drug-resistant. nih.gov

The inhibition of cell proliferation is achieved through several mechanisms, including the arrest of cell cycle progression. nih.gov In human promyelocytic leukemia HL60/S cells, AITC and BITC were found to cause cell cycle arrest. nih.gov In bladder cancer cell lines (RT4 and T24), AITC inhibited cell proliferation and induced morphological changes, such as the appearance of scattered and elongated cells. nih.gov The combination of BITC with NBDHEX, a glutathione S-transferase (GST) inhibitor, resulted in a more pronounced decrease in the viability of HCT-116 human colorectal cancer cells, suggesting that metabolic pathways can influence the antiproliferative efficacy of ITCs. mdpi.com

Table 2: Anti-proliferative Effects of Isothiocyanates

Anti-inflammatory Research

Isothiocyanates exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Regulation of NF-κB Signaling Pathways

The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of genes involved in inflammation and cell survival. nih.gov The activation of NF-κB can protect cancer cells from apoptosis, making its inhibition a key target for anti-cancer and anti-inflammatory agents. nih.gov

Isothiocyanates have been shown to suppress NF-κB signaling pathways. nih.govnih.gov The mechanism involves preventing the activation of IκB kinase (IKK). This, in turn, inhibits the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, ITCs block the release and nuclear translocation of the p65 subunit of NF-κB. nih.gov This suppression of NF-κB activation has been observed in studies using synthetic ITC analogs in human colon cancer cells and murine macrophages. nih.gov

Modulatory Effects on Inflammatory Responses

By inhibiting the NF-κB pathway, isothiocyanates can downregulate the expression of various pro-inflammatory mediators and cytokines. nih.gov In preclinical models, treatment with ITCs led to a reduction in several pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov

Studies with allyl isothiocyanate (AITC) in an animal model of allergic asthma showed that AITC could decrease cytokine secretion and inflammatory cell infiltration in the lung. nih.gov Research on sulforaphane has demonstrated its ability to reduce the pro-inflammatory response in monocytes and adipose tissue macrophages. nih.gov This modulation of inflammatory responses highlights the potential of ITCs to mitigate inflammatory conditions. nih.govnih.gov

Antioxidant Mechanisms

Isothiocyanates can exert antioxidant effects, primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective enzymes. mdpi.com

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1). Electrophilic compounds like ITCs can react with Keap1, leading to the release of Nrf2. Once released, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes. mdpi.com This activates the transcription of numerous protective genes, including those for enzymes like heme oxygenase-1 (HO-1), and enhances the cellular antioxidant defense system. nih.govmdpi.com

Phenethyl isothiocyanate (PEITC) has been shown to activate the Nrf2/Keap1 signaling pathway, which helps prevent the induction of oxidative stress. mdpi.com This activation of Nrf2 is considered a pivotal mechanism of action for many isothiocyanates, contributing significantly to both their antioxidative and anti-inflammatory activities. mdpi.com

Indirect Antioxidant Activity

Isothiocyanates are recognized for their indirect antioxidant properties, which are not based on direct radical scavenging but rather on the upregulation of endogenous antioxidant defense systems. d-nb.infonih.gov This activity is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to its inhibitor protein, Keap1. Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, releasing Nrf2 and allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective proteins. These include phase II detoxification enzymes and antioxidant enzymes such as:

NAD(P)H:quinone reductase (NQO1) nih.gov

Glutathione S-transferases (GSTs) d-nb.info

Heme oxygenase-1 (HO-1)

By inducing these enzymes, ITCs enhance the cell's capacity to neutralize reactive oxygen species and detoxify harmful electrophiles, thereby conferring protection against oxidative damage. d-nb.infonih.gov This mechanism highlights the role of ITCs as powerful indirect antioxidants.

Reactive Oxygen Species (ROS) Generation Modulation

Paradoxically, while ITCs can bolster antioxidant defenses, they can also modulate cellular redox balance by inducing the generation of reactive oxygen species (ROS). d-nb.info This pro-oxidant activity is often observed in cancer cells and is a key mechanism underlying their anti-cancer effects. oup.comnih.govnih.gov

For instance, studies on benzyl isothiocyanate (BITC) have shown that it leads to ROS generation in human pancreatic and prostate cancer cells. oup.comnih.gov This increase in ROS can disrupt the mitochondrial membrane potential, trigger the release of cytochrome c, and ultimately lead to programmed cell death (apoptosis). d-nb.infonih.gov The generation of ROS by ITCs is often linked to the depletion of intracellular glutathione (GSH), a major cellular antioxidant. oup.com By reacting with and depleting GSH, ITCs can shift the cellular redox balance towards an oxidative state, promoting signaling cascades that favor apoptosis. oup.comoup.com

This dual ability to both enhance antioxidant defenses and generate ROS underscores the complex modulatory role of isothiocyanates in cellular redox homeostasis. The specific outcome often depends on the cell type, the concentration of the ITC, and the baseline redox state of the cell.

Table 1: Effects of Isothiocyanates on Reactive Oxygen Species (ROS) Modulation in In Vitro Models

| Isothiocyanate | Cell Line/Organism | Observed Effect | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Capan-2 and MiaPaCa-2 (Pancreatic cancer) | Induces ROS generation, leading to activation of ERK and JNK pathways and apoptosis. | oup.com |

| Benzyl isothiocyanate (BITC) | CRW-22Rv1 and PC3 (Prostate cancer) | Induces ROS generation, leading to mitochondrial membrane potential loss and apoptosis. | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Staphylococcus aureus | Increases the level of intracellular ROS. | mdpi.com |

| Sulforaphane | PC-3 (Prostate cancer) | Results in ROS generation, accompanied by disruption of mitochondrial membrane potential and apoptosis. | d-nb.info |

Antimicrobial Research Mechanisms

Isothiocyanates have demonstrated significant antimicrobial properties against a wide range of human pathogens. nih.govresearchgate.netmiddlebury.edu Their mechanism of action is multifaceted, involving the disruption of fundamental microbial processes and interaction with key cellular components.

Disruption of Microbial Cellular Mechanisms

A primary antimicrobial mechanism of ITCs involves the disruption of microbial cell membrane integrity. nih.govnih.gov This effect compromises the physical barrier of the microbe, leading to the leakage of essential intracellular components and ultimately cell death. nih.gov

Allyl isothiocyanate (AITC) has been shown to damage the cell membranes of Escherichia coli O157:H7, causing the leakage of metabolites. nih.govnih.gov

Benzyl isothiocyanate (BITC) can induce the loss of membrane integrity and potential in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Phenethyl isothiocyanate (PEITC) also affects the cellular membrane integrity of bacteria such as E. coli, P. aeruginosa, and S. aureus. mdpi.comnih.gov

Beyond membrane damage, ITCs can interfere with crucial metabolic pathways. For example, BITC has been found to influence the redox balance and energy metabolism of Campylobacter jejuni, leading to bacterial death. nih.gov

Interaction with Thiol Groups of Proteins and Glutathione

The chemical reactivity of the isothiocyanate group (-N=C=S) is central to its biological activity. The electrophilic carbon atom of this group readily reacts with nucleophiles, particularly the thiol (sulfhydryl) groups of cysteine residues in proteins and in the antioxidant molecule glutathione (GSH). nih.govnih.gov

This reaction, known as thiocarbamoylation, results in the formation of dithiocarbamate (B8719985) adducts. oup.comnih.gov The conjugation of ITCs with GSH can lead to the depletion of this critical antioxidant, disrupting the microbial cell's ability to manage oxidative stress. nih.gov This depletion can make the cell more vulnerable to damage from reactive oxygen species. Furthermore, the binding of ITCs to thiol groups in proteins can alter their structure and function, leading to the inactivation of essential enzymes. nih.govnih.gov

Inhibition of Sulfhydryl Enzyme Activities in Microorganisms

Many essential enzymes within microorganisms rely on sulfhydryl groups in their active sites for catalytic activity. These "sulfhydryl enzymes" are prime targets for isothiocyanates. nih.govresearchgate.netsemanticscholar.org By covalently binding to these critical cysteine residues, ITCs can irreversibly inhibit enzyme function. nih.gov

A key example is the inhibition of glutathione reductase (GR), an enzyme crucial for maintaining the pool of reduced glutathione. Studies have shown that BITC and PEITC are time- and concentration-dependent inhibitors of both yeast and human GR. nih.gov Mass spectrometric analysis revealed that BITC selectively binds to a specific cysteine residue (Cys61) in the active site of the enzyme, thereby inactivating it. nih.gov Similarly, AITC has been found to inhibit the bacterial enzymes thioredoxin reductase and acetate (B1210297) kinase by interacting with their sulfhydryl groups. nih.gov The inhibition of such vital enzymes disrupts cellular metabolism and antioxidant defense, contributing significantly to the antimicrobial effect of ITCs. nih.gov

Modulation of Redox-Based Defenses in Microbial Systems

Bacteria possess sophisticated redox defense systems to protect themselves from oxidative stress generated by their own metabolism or by host immune responses. mdpi.com The thioredoxin (Trx) and glutathione (GSH) systems are central to these defenses, maintaining the reduced state of the cytoplasm and detoxifying reactive oxygen species. mdpi.comnih.gov

Isothiocyanates can effectively dismantle these defenses. As discussed, they inhibit key redox-regulating enzymes like glutathione reductase and thioredoxin reductase. nih.govnih.gov By targeting these enzymes, ITCs impair the bacteria's ability to regenerate its primary redox buffers (GSH and reduced thioredoxin). This compromises the microbe's capacity to counteract oxidative stress, leading to an accumulation of oxidative damage to proteins, lipids, and DNA, which can be lethal. nih.gov Studies on BITC have shown that it influences the redox balance in C. jejuni and triggers an oxidative stress response, indicating a direct modulation of the bacterium's redox systems. nih.gov

Table 2: Summary of Antimicrobial Mechanisms of Selected Isothiocyanates

| Isothiocyanate | Target Microorganism(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Allyl isothiocyanate (AITC) | E. coli O157:H7 | Affects cell membrane integrity; Inhibits thioredoxin reductase and acetate kinase via interaction with sulfhydryl groups. | nih.govnih.gov |

| Benzyl isothiocyanate (BITC) | MRSA, C. jejuni, E. coli | Induces loss of membrane integrity and potential; Influences redox balance and energy metabolism; Triggers oxidative stress response. | nih.gov |

| Phenethyl isothiocyanate (PEITC) | S. aureus, P. aeruginosa, E. coli | Affects cellular membrane integrity; Reduces biofilm development. | nih.gov |

| Sulforaphane (SFN) | P. aeruginosa | Inhibits bacterial quorum sensing; Exerts anti-biofilm activity. | nih.gov |

Signal Transduction Pathway Modulation Research

Signal transduction pathways are complex communication networks that govern fundamental cellular activities. khanacademy.orgyoutube.com The ability of ITCs to interact with and modulate these pathways is a key area of investigation into their biological effects. nih.gov

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism that is frequently hyperactivated in cancer. mdpi.comyoutube.com Several ITCs have been shown to inhibit this critical pro-survival signaling cascade. nih.govnih.gov

Key findings include:

Sulforaphane (SFN) inhibits the PI3K/AKT pathway by reducing the phosphorylation of AKT. mdpi.com It has also been found to inhibit mTOR, a downstream effector of AKT. nih.gov

Phenylhexyl isothiocyanate (PHI) dephosphorylates key proteins in the pathway, including AKT, mTOR, and p70S6K, in HL-60 leukemia cells. nih.gov

In bladder cancer cell lines, allyl-isothiocyanate (AITC) , butyl-isothiocyanate (BITC) , and phenylethyl-isothiocyanate (PEITC) all demonstrated the ability to reduce the phosphorylation of AKT. mdpi.com

| Isothiocyanate | Model System | Effect on Pathway | Reference |

|---|---|---|---|

| Sulforaphane (SFN) | Lung Cancer Xenografts | Inhibited AKT phosphorylation. | mdpi.com |

| Sulforaphane (SFN) | U2OS Osteosarcoma Cells | Inhibited mTOR activity. | nih.gov |

| Phenylhexyl isothiocyanate (PHI) | HL-60 Leukemia Cells | Dephosphorylated p-Akt, p-mTOR, and p-p70S6K. | nih.gov |

| AITC, BITC, PEITC | Bladder Cancer Cells | Reduced AKT phosphorylation. | mdpi.com |

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, regulate a wide array of cellular processes such as proliferation, stress response, and apoptosis. aacrjournals.org The engagement of these pathways is a crucial aspect of the cellular response to ITCs.

Studies have shown that ITCs can activate MAPK signaling:

In human prostate cancer cells, SFN , PEITC , and AITC were all found to induce a significant elevation in the phosphorylation of both ERK1/2 and JNK1/2. nih.govoup.com

The activation of the ERK and JNK signaling pathways by ITCs has been linked to the regulation of activator protein 1 (AP-1) and the induction of cell death. nih.gov

Research on PEITC suggests that its activation of ERK and JNK can lead to the phosphorylation of the transcription factor Nrf2, which is a master regulator of the antioxidant response. aacrjournals.orgresearchwithrutgers.com

Conversely, in some models, such as certain ovarian cancer cells, PEITC has been observed to reduce the phosphorylation of ERK1/2 while increasing the phosphorylation of JNK1/2 and p38, indicating that its effects can be context-dependent. nih.gov

Enzymatic and Molecular Interaction Studies of Thienylbutyl Isothiocyanate

Interaction with Myrosinase and Glucosinolate Hydrolysis

Thienylbutyl isothiocyanate is formed from its precursor, 4-(thien-2-yl)butyl glucosinolate, through a hydrolysis reaction catalyzed by the enzyme myrosinase. This process is a crucial activation step, converting the relatively inert glucosinolate into a biologically active isothiocyanate. When plant tissues are damaged, myrosinase comes into contact with glucosinolates, initiating the hydrolysis that releases glucose and an unstable aglycone, which then rearranges to form this compound. nih.govnih.gov

Factors Influencing this compound Formation from Precursors (e.g., pH, Temperature, Specific Proteins like ESP)

The formation of this compound from its glucosinolate precursor is not always a straightforward process and can be influenced by several factors. While specific research on 4-(thien-2-yl)butyl glucosinolate is limited, the general principles of glucosinolate hydrolysis provide a framework for understanding these influences.

pH and Temperature: The activity of myrosinase and the stability of the resulting products are dependent on pH and temperature. Generally, isothiocyanate formation is favored under neutral pH conditions. mdpi.comdpi.qld.gov.au For instance, the optimal pH for the activity of a myrosinase from the marine bacterium Shewanella baltica was found to be 8.0, with the highest activity at 50°C. mdpi.com Deviations from optimal pH and temperature can affect the rate of hydrolysis and the profile of breakdown products.

Epithiospecifier Protein (ESP): The presence of supplementary proteins, particularly Epithiospecifier Protein (ESP), can significantly alter the outcome of glucosinolate hydrolysis. ESP is a non-catalytic cofactor of myrosinase that promotes the formation of nitriles and epithionitriles at the expense of isothiocyanates. d-nb.infonih.govnih.gov This occurs when the aglycone, the intermediate formed during hydrolysis, is diverted from the spontaneous rearrangement that forms an isothiocyanate. nih.gov The activity of ESP can be influenced by the presence of ferrous ions and is generally more active at a pH below 6.5. dpi.qld.gov.aunih.gov Therefore, in the presence of active ESP, the yield of this compound from its precursor would likely be reduced in favor of the corresponding nitrile.

| Factor | Effect on Glucosinolate Hydrolysis | General Outcome |

| pH | Influences myrosinase activity and product stability. Neutral pH generally favors isothiocyanate formation. | Optimal isothiocyanate yield at neutral pH. |

| Temperature | Affects the rate of the enzymatic reaction. | Myrosinase activity increases with temperature up to an optimum before denaturation occurs. |

| ESP | Diverts the reaction from producing isothiocyanates towards nitriles or epithionitriles. d-nb.infonih.govnih.gov | Reduced yield of isothiocyanates. |

Role of Bacterial Myrosinase in Isothiocyanate Formation

While plant-derived myrosinase is the primary enzyme responsible for isothiocyanate formation, the enzyme is often destroyed during cooking. d-nb.info In such cases, the gut microbiota plays a crucial role in the metabolism of ingested glucosinolates. d-nb.infoCurrent time information in CA. Various species of gut bacteria have been shown to possess myrosinase-like activity, enabling them to hydrolyze glucosinolates and release isothiocyanates within the human colon. nih.govd-nb.info This bacterial conversion is essential for the bioavailability of bioactive compounds like this compound from cooked cruciferous vegetables. Current time information in CA. The efficiency of this process can be lower than that of the plant enzyme, but it still provides a pathway for the formation of these important metabolites. nih.gov

Specific Enzyme Inhibition and Activation Research

This compound, like other isothiocyanates, is a reactive molecule capable of interacting with a variety of cellular enzymes. Its electrophilic nature allows it to form covalent bonds with nucleophilic residues, such as cysteine, in proteins, thereby altering their function.

Cyclooxygenase (COX) Enzyme Inhibition Profiles (COX-1 and COX-2)

Research into the anti-inflammatory properties of novel isothiocyanate derivatives has shed light on their potential to inhibit cyclooxygenase (COX) enzymes. A study on newly synthesized isothiocyanates included a non-substituted derivative, referred to as compound I1, which is structurally related to this compound. This compound demonstrated potent and highly selective inhibition of COX-2, the enzyme isoform induced during inflammation. frontiersin.org In contrast, its inhibitory activity against the constitutively expressed COX-1, which is involved in gastric protection, was significantly lower. frontiersin.org This high selectivity for COX-2 is a desirable trait for anti-inflammatory agents.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|

| Compound I1 | 52.23 | 0.020 | 2611.5 |

| Celecoxib (Reference Drug) | >100 | 0.041 | >2439 |

Human Sulfotransferase (hSULT) Interaction Studies

Currently, there is a lack of specific research in the publicly available scientific literature detailing the interaction between this compound and human sulfotransferase (hSULT) enzymes. Sulfotransferases are a major family of phase II detoxification enzymes that catalyze the sulfonation of a wide range of substrates. nih.gov While the interaction of various xenobiotics with hSULTs has been studied, the specific effects of this compound on these enzymes have not been characterized.

Ubiquitin-Proteasome and Autophagy-Lysosome Pathway Enzyme Interactions

While direct studies on this compound are not available, research on other naturally occurring isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), provides insight into the likely interactions with key protein degradation pathways.

Ubiquitin-Proteasome Pathway: Isothiocyanates have been shown to inhibit deubiquitinating enzymes (DUBs), which are critical components of the ubiquitin-proteasome system. nih.gov Specifically, compounds like BITC and PEITC can inhibit the proteasomal DUBs USP14 and UCHL5. researchgate.net This inhibition leads to the accumulation of ubiquitinated proteins, which can trigger downstream cellular events such as apoptosis. nih.govresearchgate.net This mechanism suggests that isothiocyanates can disrupt the normal protein degradation process, a key target in cancer therapy.

Autophagy-Lysosome Pathway: The autophagy-lysosome pathway is another major route for cellular protein and organelle degradation. Some isothiocyanates have been found to induce autophagy. For example, phenethyl isothiocyanate has been observed to induce autophagy in lung cancer cells. The induction of this pathway can have complex, context-dependent effects on cell survival.

BACE1 Enzyme Recognition and Hydrolysis Mechanisms

There is currently a lack of specific studies detailing the recognition and hydrolysis mechanisms of the BACE1 enzyme with respect to this compound. Research on the direct interaction between isothiocyanates and the BACE1 enzyme, a key player in the development of Alzheimer's disease, is not prominent in the existing literature.

However, the general reactivity of isothiocyanates towards proteins is well-documented. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by amino acid residues within a protein's active site or on its surface. While speculative without direct evidence, any potential interaction with BACE1 would likely involve the covalent modification of nucleophilic residues (such as cysteine, lysine (B10760008), or histidine) within the enzyme, which could, in turn, affect its catalytic activity. The precise mechanism of recognition would be dictated by the three-dimensional structure of the BACE1 active site and the specific stereochemistry of the this compound molecule.

Protein Covalent Modification by Isothiocyanates

The covalent modification of proteins is a hallmark of the biological activity of isothiocyanates. This reactivity stems from the electrophilic nature of the central carbon atom in the isothiocyanate functional group. This carbon atom readily reacts with nucleophilic groups present in proteins, primarily the thiol groups of cysteine residues and the amino groups of lysine residues.

The reaction with cysteine residues results in the formation of dithiocarbamates, which can be reversible. In contrast, the reaction with lysine residues forms thioureas, which are generally stable and irreversible modifications. The specific protein targets and the type of modification can vary depending on the specific isothiocyanate and the cellular context.

General Mechanisms of Protein Covalent Modification by Isothiocyanates:

| Target Residue | Reaction Product | Nature of Bond | Key Characteristics |

| Cysteine (-SH) | Dithiocarbamate (B8719985) | Covalent | Often reversible; formation is pH-dependent. |

| Lysine (-NH2) | Thiourea (B124793) | Covalent | Generally stable and irreversible. |

This table presents generalized information for the isothiocyanate class of compounds.

Research has shown that various isothiocyanates can covalently bind to and modulate the function of a range of proteins. A notable example is the interaction of certain isothiocyanates with tubulin, a protein crucial for microtubule formation and cell division. Mass spectrometry studies have confirmed that isothiocyanates covalently modify cysteine residues in tubulin, leading to a disruption of microtubule polymerization and subsequent cell cycle arrest and apoptosis.

The extent and specificity of protein modification by an isothiocyanate are influenced by the structure of its side chain. While the isothiocyanate group is essential for the covalent bond formation, the side chain (in this case, the thienylbutyl group) plays a crucial role in determining the affinity and selectivity for specific protein targets.

Illustrative Research Findings on Isothiocyanate-Protein Interactions:

| Isothiocyanate Example | Protein Target | Observed Effect | Reference |

| Benzyl isothiocyanate (BITC) | Tubulin | Disruption of microtubule polymerization, mitotic arrest, and apoptosis. | |

| Phenethyl isothiocyanate (PEITC) | Tubulin | Covalent modification of cysteine residues, leading to cell growth inhibition. | |

| Sulforaphane (B1684495) (SFN) | Tubulin | Inhibition of tubulin polymerization and induction of apoptosis. |

This table provides examples from the broader isothiocyanate class to illustrate the principle of covalent protein modification and should not be interpreted as specific findings for this compound.

Analytical Methodologies for Thienylbutyl Isothiocyanate Research

Extraction Techniques for Isothiocyanates from Research Matrices

The effective extraction and isolation of isothiocyanates are critical for their accurate quantification. nih.gov The choice of an optimal extraction method is paramount to ensure the maximum recovery of the target compound. nih.govsemanticscholar.org However, a universal extraction procedure for all ITCs is not feasible due to variations in their physical properties like polarity, volatility, and stability. nih.gov

Conventional solvent extraction remains a widely used primary step for isolating isothiocyanates from plant and biological samples. This method involves the homogenization of the sample in the presence of an organic solvent. mdpi.com For the analysis of ITC, which are products of glucosinolate hydrolysis, solvents like dichloromethane (B109758) (CH₂Cl₂) are commonly used, particularly when the subsequent analysis is performed using gas chromatography. mdpi.commdpi.com

The process often begins with the homogenization of fresh or lyophilized samples in a blender, with the addition of water or a buffer solution to facilitate the enzymatic hydrolysis of precursor glucosinolates. mdpi.com For matrices with high lipid content, such as seeds, a defatting step using a nonpolar solvent like n-hexane is typically employed before hydrolysis. mdpi.com Following hydrolysis, the ITCs are extracted from the aqueous solution using a water-immiscible organic solvent. Studies have shown that cold extraction methods, such as maceration at room temperature, can offer maximum recovery for thermally sensitive compounds, as hot extraction techniques can lead to significant loss of the active components. nih.gov For example, a study on benzyl (B1604629) isothiocyanate found that extraction of fresh samples with chloroform (B151607) at room temperature provided the best yield. nih.gov

| Solvent | Typical Application | Notes | Reference |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Extraction of glucosinolate hydrolysis products for GC-MS analysis. | A common, nonpolar solvent effective for a range of ITCs. | mdpi.commdpi.com |

| Chloroform | Cold extraction of fresh samples. | Shown to provide high yields for benzyl isothiocyanate. | nih.gov |

| n-Hexane | Defatting of lipid-rich samples (e.g., seeds) prior to extraction. | Used to remove interfering fats and oils. | mdpi.com |

| Ethanol (B145695) / Methanol | Extraction of intact glucosinolates (precursors). | Can react with ITCs to form inactive thiocarbamates. | mdpi.comnih.gov |

In recent years, there has been a significant shift towards "green" or eco-friendly extraction techniques that reduce or eliminate the use of hazardous organic solvents, shorten extraction times, and decrease energy consumption. semanticscholar.orgresearchgate.net

Supercritical Fluid Extraction (SFE) has emerged as a highly effective and environmentally benign method for extracting volatile compounds. mdpi.comajgreenchem.com This technique primarily uses supercritical carbon dioxide (SC-CO₂), which is non-toxic, non-flammable, and readily available. nih.gov SC-CO₂ exhibits properties intermediate between a gas and a liquid, allowing it to penetrate solid matrices like a gas and dissolve compounds like a liquid. ajgreenchem.com The extraction selectivity can be finely tuned by adjusting parameters such as pressure and temperature. nih.govmdpi.com For instance, increasing pressure and decreasing temperature were found to enhance the extraction yield of allyl isothiocyanate. mdpi.com The addition of a polar co-solvent, such as ethanol, can improve the extraction of more polar compounds. nih.gov

Ultrasonic-Assisted Extraction (UAE) utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles generates intense local pressure and temperature, causing cell wall disruption and enhancing the penetration of the solvent into the sample matrix. mdpi.commdpi.com This leads to increased extraction efficiency, higher yields, and significantly reduced extraction times and solvent consumption compared to conventional methods. mdpi.commdpi.com Water can be used as a solvent in UAE, making it a particularly eco-friendly option. mdpi.com

Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and sample matrix. mdpi.com This rapid, localized heating increases the internal pressure within the sample's cells, causing them to rupture and release the target compounds into the solvent. scispace.com MAE offers several advantages, including dramatically reduced extraction times (often from hours to minutes), lower solvent usage, and higher extraction yields. nih.govuniba.itnih.gov The choice of solvent is crucial; microwave-absorbing solvents like water or ethanol are more suitable than microwave-transparent solvents like hexane. mdpi.com

High-Pressure Processing (HPP) , also known as Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures and pressures. mdpi.com These conditions increase the solubility and mass transfer rate of the analytes while maintaining the solvent in a liquid state, leading to shorter extraction times and reduced solvent consumption compared to traditional methods. mdpi.commdpi.com

| Technique | Principle | Advantages | Key Parameters | Reference |

|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent. | Avoids organic solvents, low temperature, tunable selectivity. | Pressure, Temperature, Co-solvent | mdpi.comajgreenchem.comnih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Reduced time and solvent, increased yield, can use green solvents. | Frequency, Power, Time, Temperature | mdpi.commdpi.commdpi.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and sample matrix. | Very fast, reduced solvent use, improved yield. | Microwave Power, Time, Temperature, Solvent Choice | mdpi.comnih.govuniba.it |

| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperature and pressure. | Faster than conventional methods, less solvent consumption. | Pressure, Temperature, Solvent | mdpi.com |

The analytical determination of isothiocyanates is complicated by their inherent chemical properties. mdpi.comresearchgate.net Many ITCs, particularly those with shorter alkyl chains, are highly volatile, which can lead to significant sample loss during processing and extraction steps if not handled carefully. nih.govmdpi.com

Furthermore, isothiocyanates are thermally unstable and prone to degradation. nih.gov Hot extraction methods or exposure to high temperatures during analysis (e.g., in a GC injection port) can cause decomposition of the target compound, leading to inaccurate quantification. mdpi.comnih.gov They can also be unstable in certain solvent environments; for example, they may degrade in the presence of aqueous or alcohol-based solutions. nih.gov This instability necessitates careful selection of extraction solvents and conditions to preserve the integrity of the analyte. The combination of volatility and instability makes the development of a robust and reproducible extraction protocol a challenging yet critical task in isothiocyanate research. mdpi.comresearchgate.net

Chromatographic Separation and Detection Methods

Following extraction, chromatographic techniques are employed for the separation and quantification of individual isothiocyanates. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two most prominent methods used for this purpose. mdpi.comresearchgate.net

HPLC is a cornerstone technique for the analysis of a wide range of isothiocyanates. mdpi.com A significant challenge in HPLC analysis of ITCs is that many of these compounds lack a strong native chromophore, making their detection by standard UV-Vis detectors difficult and often resulting in low sensitivity. researchgate.netresearchgate.net

To overcome this, derivatization is frequently employed. A common method involves a cyclocondensation reaction with 1,2-benzenedithiol, which forms a derivative that can be detected by UV spectrophotometry. mdpi.comsigmaaldrich.com Another approach is to derivatize ITCs with compounds like N-acetyl-L-cysteine (NAC) to form dithiocarbamates, which can then be readily analyzed by HPLC with diode-array detection (DAD) or mass spectrometry (MS). mostwiedzy.pl Phenyl isothiocyanate (PITC) has also been used as a derivatizing agent to enhance UV absorbance. scholarsresearchlibrary.com

Reversed-phase HPLC is the most common separation mode. However, the low water solubility of some ITCs can cause them to precipitate in the chromatographic system at room temperature, leading to inaccurate quantitative results. researchgate.net Research has shown that heating the HPLC column to around 60°C can significantly reduce this precipitation and improve the accuracy of quantification. researchgate.net Coupling HPLC with mass spectrometry (HPLC-MS) provides enhanced selectivity and sensitivity, allowing for more confident identification and quantification of target compounds. mostwiedzy.pl

| Parameter | Common Conditions/Approaches | Rationale/Notes | Reference |

|---|---|---|---|

| Separation Mode | Reversed-Phase (RP) C18 column | Most widely used for separating ITCs of varying polarity. | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradients | Standard mobile phases for reversed-phase chromatography. | nih.gov |

| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | MS provides the highest selectivity and sensitivity. | sigmaaldrich.commostwiedzy.pl |

| Derivatization | 1,2-benzenedithiol; N-acetyl-L-cysteine (NAC); Phenyl isothiocyanate (PITC) | Required for sensitive UV detection due to lack of strong chromophore in ITCs. | mdpi.commostwiedzy.plscholarsresearchlibrary.com |

| Column Temperature | Elevated temperature (e.g., 60°C) | Prevents precipitation of less soluble ITCs, improving accuracy. | researchgate.net |

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for the analysis of volatile and semi-volatile isothiocyanates. mdpi.commdpi.com The direct coupling of GC with MS allows for both the separation of compounds in a mixture and their structural identification based on their mass spectra. researchgate.net

Sample preparation for GC analysis typically involves extraction with a nonpolar solvent such as dichloromethane. mdpi.commdpi.com Careful optimization of the GC parameters is crucial to prevent the thermal degradation of labile ITCs. mdpi.com For instance, using a lower initial oven temperature and a split injection mode can help minimize the decomposition of compounds during analysis. mdpi.com Isothiocyanates can also be derivatized prior to GC analysis to improve their stability and chromatographic behavior. For example, β-phenylethylamine has been analyzed by GC-MS after conversion to its more stable isothiocyanate derivative. nih.gov The high resolution and sensitivity of GC-MS make it a powerful tool for identifying and quantifying trace levels of thienylbutyl isothiocyanate and other related compounds in complex matrices. mdpi.comnih.gov

| Parameter | Common Conditions/Approaches | Rationale/Notes | Reference |

|---|---|---|---|

| Extraction Solvent | Dichloromethane | Commonly used for extracting ITCs prior to GC analysis. | mdpi.commdpi.com |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | MS is preferred for its high selectivity and ability to confirm identity. | mdpi.commdpi.com |

| Injection Mode | Split injection | Often used to handle the concentrations typically found in extracts. | mdpi.com |

| Temperature Program | Low initial oven temperature | Minimizes thermal degradation of unstable isothiocyanates. | mdpi.com |

| Derivatization | Reaction with carbon disulphide | Can be used to convert amines into more stable isothiocyanate derivatives for analysis. | nih.gov |

Mass Spectrometry (MS) Detection and Coupling (e.g., GC-MS, LC-MS, HRMS)

Mass spectrometry (MS) stands as a cornerstone in the analytical determination of this compound and related compounds due to its high sensitivity and specificity. Coupling MS with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) allows for the separation of complex mixtures and subsequent identification and quantification of target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for the analysis of volatile isothiocyanates. In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. For instance, in the analysis of various isothiocyanates, quantification can be achieved by selective ion monitoring of specific fragments characteristic of the target molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suitable for the analysis of less volatile or thermally labile isothiocyanates and their metabolites. nih.govresearchgate.net LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) has been found to be more suitable than electrospray ionization (ESI) for the ionization of some isothiocyanates like phenethyl isothiocyanate. nih.govresearchgate.net LC-MS/MS, which involves tandem mass spectrometry, enhances selectivity and sensitivity, making it a powerful tool for determining isothiocyanate concentrations in complex biological matrices like human plasma. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers enhanced sensitivity and precise mass measurements, which aids in the unambiguous identification of isothiocyanates and their metabolites. researchgate.net This is particularly valuable in complex samples where isobaric interferences (compounds with the same nominal mass) may be present.

A significant challenge in the analysis of isothiocyanates is their inherent instability and, for some, the lack of a strong chromophore for UV detection. researchgate.netmdpi.comnih.gov To overcome these issues, derivatization techniques are often employed. For example, reacting isothiocyanates with N-acetyl-L-cysteine (NAC) forms stable dithiocarbamates that are amenable to LC-MS analysis. mdpi.commostwiedzy.plnih.gov This approach not only improves stability but also allows for the simultaneous analysis of the parent isothiocyanate and its metabolites. nih.govhkbu.edu.hk

Quantification Strategies

Accurate quantification of this compound is essential for understanding its biological effects and metabolic fate. Various strategies, leveraging different analytical principles, have been developed for this purpose.

Biomarker Research for Isothiocyanate Metabolites (e.g., N-Acetylcysteine Conjugates)

In biological systems, isothiocyanates are metabolized through the mercapturic acid pathway, leading to the formation of N-acetylcysteine (NAC) conjugates, which are then excreted in the urine. mdpi.comnih.gov These NAC conjugates serve as valuable biomarkers for assessing isothiocyanate exposure and metabolism. mdpi.comnih.gov Research has shown that these metabolites can be quantified in biological fluids like plasma and urine. mdpi.comtsu.edu

The analytical approach for quantifying these biomarkers often involves derivatization of the isothiocyanates with NAC, followed by separation and detection using techniques like HPLC or UHPLC coupled with mass spectrometry (MS). mdpi.commostwiedzy.plmdpi.com This derivatization step converts the unstable isothiocyanates into more stable dithiocarbamates, facilitating their analysis. mdpi.commostwiedzy.pl The concept for this method is based on the natural metabolic pathway of isothiocyanates in humans. mostwiedzy.pl Studies have demonstrated that these NAC conjugates can retain biological activity, similar to their parent compounds. nih.gov

Challenges in Simultaneous Determination of Isothiocyanates and Other Metabolites

The simultaneous determination of isothiocyanates and other related metabolites, such as indoles, presents several analytical hurdles. researchgate.netmdpi.com A primary challenge stems from the inherent instability of many isothiocyanates. researchgate.netmdpi.com Additionally, the lack of strong chromophores in some isothiocyanates makes their detection by UV-based methods difficult, especially when trying to analyze them alongside compounds that have strong UV absorbance. researchgate.netmdpi.com

Furthermore, the different chemical properties of isothiocyanates and their precursor glucosinolates, such as volatility and ionization ability, make their simultaneous analysis complex. nih.gov To address these challenges, methods involving derivatization have been developed. For example, derivatizing isothiocyanates with N-acetyl-l-cysteine (NAC) allows for their analysis alongside glucosinolates using reversed-phase ultra-high-performance liquid chromatography–electron spray ionization–tandem mass spectrometry. nih.gov

Sample Preparation and Storage Considerations in Research

Proper sample preparation and storage are critical steps in the analytical workflow for isothiocyanate research to prevent analyte loss or degradation. nih.gov The instability of isothiocyanates in aqueous media necessitates careful handling. thaiscience.inforesearchgate.net

For the extraction of isothiocyanates from plant material, the enzymatic hydrolysis of their precursor glucosinolates must be complete and conducted under conditions that favor the formation of isothiocyanates over other products like nitriles. mdpi.com This is often achieved by homogenizing the sample in water or a buffer solution to allow for autolysis at a controlled temperature and pH. mdpi.comnih.gov The use of a neutral pH buffer is crucial to ensure the hydrolysis yields isothiocyanates. mdpi.com

Due to the lability of some isothiocyanates, a combination of low temperature and acidification is often applied during sample collection and preparation to minimize degradation, particularly in biological samples like plasma. nih.govresearchgate.net For analysis by GC-MS, dichloromethane is a commonly used solvent for extracting the hydrolysis products. mdpi.com In contrast, for LC-MS analysis of biological fluids, a simple protein precipitation with a solvent like acetonitrile is often sufficient for sample preparation. nih.gov

Given the reactivity and volatility of isothiocyanates, proper storage is paramount. ugent.bemdpi.com Factors such as temperature and the composition of the storage medium can significantly impact their stability. nih.govthaiscience.info For instance, some isothiocyanates have been shown to be more unstable in buffer solutions compared to deionized water. thaiscience.info Therefore, it is crucial to consider these factors to ensure the integrity of the samples and the accuracy of the analytical results.

Data Tables

Table 1: Analytical Methods for Isothiocyanate Detection

| Analytical Technique | Common Application | Key Considerations |

| GC-MS | Analysis of volatile isothiocyanates. upb.ro | Requires sample volatilization; provides unique mass spectra for identification. |

| LC-MS/MS | Analysis of less volatile or thermally labile isothiocyanates and their metabolites in biological matrices. nih.gov | High selectivity and sensitivity; APCI can be more suitable than ESI for some isothiocyanates. nih.gov |

| HRMS | Unambiguous identification of isothiocyanates and metabolites in complex samples. researchgate.net | Provides precise mass measurements to overcome isobaric interferences. |

| UV-Vis Spectrophotometry | Quantification of total isothiocyanate content. mdpi.com | Indirect method based on cyclocondensation reaction; rapid and sensitive. mdpi.comnih.govjohnshopkins.edu |

Table 2: Challenges in Isothiocyanate Analysis

| Challenge | Description | Mitigation Strategy |

| Instability | Isothiocyanates can be unstable in aqueous media and during analysis. researchgate.netmdpi.comthaiscience.info | Derivatization (e.g., with NAC) to form more stable compounds; use of low temperature and acidification during sample preparation. nih.govmdpi.commostwiedzy.pl |

| Lack of Strong Chromophore | Some isothiocyanates have poor UV absorbance, making detection difficult. researchgate.netmdpi.comnih.gov | Derivatization to introduce a chromophore; use of mass spectrometry for detection. nih.govresearchgate.net |

| Simultaneous Determination | Different chemical properties of isothiocyanates and other metabolites (e.g., glucosinolates, indoles) complicate co-analysis. researchgate.netmdpi.comnih.gov | Derivatization followed by advanced chromatographic and mass spectrometric techniques. nih.gov |

Computational Chemistry and Molecular Modeling Studies of Thienylbutyl Isothiocyanate and Analogues

Theoretical Frameworks in Computational Chemical Research

The foundation of computational studies on molecules like thienylbutyl isothiocyanate lies in a set of powerful theoretical frameworks that model the behavior of atoms and electrons. These methods range from highly accurate quantum mechanical calculations to more efficient classical mechanics simulations, each offering a unique balance between computational cost and accuracy.

Quantum mechanics (QM) provides the most fundamental description of molecular systems by solving the Schrödinger equation. These methods explicitly account for the electronic structure of molecules, making them highly accurate for predicting properties like geometry, reaction energies, and electronic transitions. While computationally intensive, QM approaches are crucial for understanding reaction mechanisms and the electronic nature of molecules. researchgate.net For complex systems, semi-empirical methods, which incorporate some experimental data to simplify calculations, can be employed.

Approaches such as Hartree-Fock (HF) theory offer a starting point for QM calculations. semanticscholar.org However, for a more accurate description of electron correlation, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often necessary, though they come with a significantly higher computational cost. The choice of method depends on the specific research question and the size of the molecular system being studied.

To study larger systems, such as the interaction of a ligand with a protein or the behavior of molecules in solution over time, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. mdpi.com MM methods use classical physics to model molecules as a collection of atoms connected by springs, described by a force field. rsc.org A force field is a set of parameters and equations that define the potential energy of a system based on the positions of its atoms, accounting for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. mdpi.comrsc.org

Molecular dynamics simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the dynamic evolution of the molecule over time. mdpi.comresearchgate.net This provides valuable information on conformational changes, solvent effects, and the stability of molecular complexes. mdpi.comnih.gov For instance, MD simulations have been used to study the solubilization mechanism of aromatic molecules in micelles and to explore the flexibility of aromatic cages in proteins. rsc.orgnih.gov Hybrid QM/MM methods combine the accuracy of quantum mechanics for a critical part of the system (e.g., the active site of an enzyme) with the efficiency of molecular mechanics for the surrounding environment.

Density Functional Theory (DFT) has emerged as one of the most popular and versatile methods in computational chemistry. semanticscholar.orgias.ac.in It offers a compromise between accuracy and computational cost by calculating the total energy of a system based on its electron density rather than the complex many-electron wavefunction. semanticscholar.org This approach has proven to be highly effective for a wide range of applications, including geometry optimization, vibrational frequency calculation, and the prediction of reaction pathways. rroij.comnih.gov

DFT is particularly useful for studying the reactivity of molecules. ias.ac.inrroij.com By analyzing the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the sites most susceptible to electrophilic and nucleophilic attack. semanticscholar.orgrroij.com Various reactivity descriptors, such as chemical hardness, electrophilicity index, and Fukui functions, can be calculated to quantify the chemical reactivity and stability of molecules like thiophene (B33073) derivatives. semanticscholar.orgias.ac.in For example, DFT calculations have been successfully used to investigate the reactivity of different conformations of thiophene carboxylic acids and to understand the reaction mechanisms of 3-amidothiophene derivatives with carbonyl compounds. nih.gov

Table 1: Comparison of Theoretical Frameworks in Computational Chemistry

| Feature | Quantum Mechanics (QM) | Molecular Mechanics (MM) / Molecular Dynamics (MD) | Density Functional Theory (DFT) |

|---|---|---|---|

| Fundamental Principle | Solves the Schrödinger equation for electron wavefunctions. | Uses classical mechanics and force fields to model atomic interactions. | Calculates energy based on the system's electron density. |

| Accuracy | Very High (depending on the level of theory). | Lower (dependent on force field quality). | High (dependent on the chosen functional). |

| Computational Cost | Very High. | Low to Moderate. | Moderate to High. |

| System Size | Small to medium-sized molecules (tens to hundreds of atoms). | Large systems (thousands to millions of atoms). | Small to large molecules (hundreds to thousands of atoms). |

| Typical Applications | Reaction mechanisms, electronic properties, spectroscopy. | Conformational analysis, protein-ligand binding, solvation effects. | Geometries, reaction energies, reactivity analysis, electronic structure. |

| Strengths | High accuracy, detailed electronic information. | Ability to simulate large systems and long timescales. | Good balance of accuracy and computational efficiency. |

| Limitations | Computationally expensive, limited to smaller systems. | Does not describe electronic effects like bond breaking/formation. | Accuracy depends on the choice of the exchange-correlation functional. |

Molecular Interactions and Binding Studies

Understanding how a molecule like this compound interacts with biological targets is crucial for fields like drug discovery and toxicology. Computational methods, particularly molecular docking and binding free energy calculations, are powerful tools for predicting and analyzing these interactions at the molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.netnih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to rank these conformations based on their predicted binding affinity. researchgate.netresearchgate.net

Docking studies can provide valuable insights into the binding mode of a ligand, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the protein-ligand complex. nih.govmdpi.com For analogues of this compound, docking has been used to study their interactions with various protein targets. For instance, studies on isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have used molecular docking to investigate their potential as inhibitors of proteasomal cysteine deubiquitinases. nih.govnih.gov Similarly, docking studies have been performed on various thienyl derivatives to predict their binding to targets like breast cancer proteins and epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.netnih.govmdpi.com

Table 2: Examples of Molecular Docking Studies on Thienyl and Isothiocyanate Analogues

| Compound Class | Protein Target | Key Findings from Docking |

|---|---|---|

| Thienyl Chalcone Derivatives | Estrogen Receptor α (ERα) | Identified potential binding modes and interactions within the receptor's active site, correlating with cytotoxic activity against breast cancer cells. researchgate.net |

| Benzyl Isothiocyanate (BITC), Phenethyl Isothiocyanate (PEITC) | Proteasomal Cysteine Deubiquitinases (USP14, UCHL5) | Predicted interactions with the catalytic triads of the enzymes, suggesting a mechanism for their inhibitory activity. nih.govnih.gov |

| Quinolyl-thienyl Chalcones | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Indicated a strong potential as VEGFR-2 kinase inhibitors by showing favorable interactions within the kinase domain. researchgate.net |

| Thiazole-Thiophene Hybrids | BCL-2 Family Proteins (e.g., 2W3L) | Revealed binding interactions with key regulators of apoptosis, supporting their potential as anticancer agents. nih.gov |

While molecular docking provides a rapid assessment of binding modes and affinities, more rigorous methods are needed for a quantitative prediction of binding strength. Binding free energy calculations aim to compute the Gibbs free energy change (ΔG) associated with the binding of a ligand to a receptor. researchgate.net A more negative ΔG indicates a stronger and more favorable binding interaction.

Several methods are used to calculate binding free energy, often in combination with molecular dynamics simulations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques. mdpi.com They calculate the free energy by combining the molecular mechanics energy of the complex with solvation free energies estimated using continuum solvent models. researchgate.netmdpi.com

More computationally demanding but often more accurate methods are alchemical free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.govfrontiersin.org These methods calculate the free energy difference between two states (e.g., a ligand in water and a ligand bound to a protein) by gradually "transforming" one state into the other in a series of non-physical intermediate steps. frontiersin.org While specific binding free energy calculations for this compound are not widely reported, these methodologies are standard practice in computational drug design to accurately predict the binding affinity of small molecules to their protein targets. nih.govnih.govrsc.org

Investigation of Non-Covalent Interactions (e.g., Halogen Bonds, Chalcogen Bonds)

Computational studies are crucial in elucidating the non-covalent interactions that govern the behavior of this compound and its analogues in biological systems. While specific studies on this compound are not extensively documented, research on similar molecules provides significant insights. The isothiocyanate (-N=C=S) group and the thiophene ring are key features that dictate the nature of these interactions.

The sulfur atom in both the isothiocyanate group and the thiophene ring can participate in chalcogen bonds . A chalcogen bond is a non-covalent interaction where a chalcogen atom (like sulfur) acts as an electrophilic species, interacting with a nucleophilic region. The electrophilicity of the sulfur in the isothiocyanate is enhanced by the electron-withdrawing nature of the adjacent nitrogen and carbon atoms. This allows it to interact with electron-rich sites such as the lone pairs of oxygen or nitrogen atoms in amino acid residues of a protein.

Furthermore, the thiophene ring, an aromatic system, can engage in various π-interactions . These include π-π stacking with other aromatic residues like phenylalanine, tyrosine, or tryptophan, and cation-π interactions with positively charged residues such as lysine (B10760008) and arginine. nih.gov The sulfur atom in the thiophene ring can also influence its aromatic character and interaction potential.

Hydrogen bonds are another critical non-covalent interaction. The nitrogen atom of the isothiocyanate group can act as a hydrogen bond acceptor. In aqueous environments, water molecules can form hydrogen bonds with the isothiocyanate moiety, specifically with the sulfur and nitrogen atoms, which influences the compound's solubility and interactions with biological targets. researchgate.net For instance, studies on cyclohexyl isothiocyanate have shown that water molecules preferentially form hydrogen bonds with the isothiocyanate group. researchgate.net

These non-covalent interactions are fundamental in the initial recognition and binding of this compound to its biological targets.

Protein-Ligand Interaction Modeling and Energetics

Protein-ligand interaction modeling, primarily through molecular docking, is a powerful computational tool to predict and analyze the binding of this compound to protein targets. These studies are essential for understanding its mechanism of action and for the rational design of more potent analogues.

Molecular docking simulations place the ligand (this compound) into the binding site of a protein and estimate the binding affinity using a scoring function. The energetics of this interaction are a composite of various forces, including van der Waals interactions, electrostatic interactions, hydrogen bonds, and the desolvation penalty upon binding.

For isothiocyanates, a key aspect of their interaction with proteins is the potential for both non-covalent and covalent binding. nih.gov Initially, the molecule is guided into the active site by the non-covalent forces discussed in the previous section. The binding energy of this initial complex can be calculated using computational methods. Studies on other isothiocyanates have identified tubulin and various enzymes as protein targets. nih.gov Docking studies of thiophene derivatives into the active sites of various enzymes have revealed favorable binding energies, indicating stable complex formation. nih.govresearchgate.net

The binding energy contributions from different types of interactions can be broken down to understand the key drivers of binding. For example, the hydrophobic butyl chain and the thiophene ring would likely contribute favorably through hydrophobic and π-interactions within a nonpolar pocket of a protein.

| Interaction Type | Potential Contribution to Binding Energy |

| Chalcogen Bonds | Favorable, directional interaction |

| π-π Stacking | Favorable, aromatic ring interaction |

| Cation-π Interactions | Strong, favorable electrostatic interaction |

| Hydrogen Bonds | Favorable, directional interaction |

| Hydrophobic Interactions | Favorable, entropy-driven |

| Covalent Bonding | Very strong, often irreversible binding |

Identification of Crucial Amino Acid Interactions (e.g., in Enzyme Binding)

Computational models are instrumental in identifying the specific amino acid residues that are crucial for the binding of this compound to its protein targets. Isothiocyanates are known electrophiles that can react with nucleophilic amino acid residues. acs.org

The primary targets for covalent modification by isothiocyanates are the thiol groups of cysteine residues. nih.govresearchgate.net The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by the thiolate anion of cysteine, forming a dithiocarbamate (B8719985) adduct. This covalent bond formation is often irreversible and can lead to the inhibition of enzyme activity.